Benzenamine, 4-(8-chloro-2-methyl-11H-imidazo(1,2-C)(2,3)benzodiazepin-6-yl)-
Benzenamine, 4-(8-chloro-2-methyl-11H-imidazo(1,2-C)(2,3)benzodiazepin-6-yl)-
Brand Name:
Vulcanchem
CAS No.:
220445-20-5
VCID:
VC0004633
InChI:
InChI=1S/C18H15ClN4/c1-11-10-23-17(21-11)8-13-2-5-14(19)9-16(13)18(22-23)12-3-6-15(20)7-4-12/h2-7,9-10H,8,20H2,1H3
SMILES:
CC1=CN2C(=N1)CC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=C(C=C4)N
Molecular Formula:
C18H17Cl3N4
Molecular Weight:
322.8 g/mol
Benzenamine, 4-(8-chloro-2-methyl-11H-imidazo(1,2-C)(2,3)benzodiazepin-6-yl)-
CAS No.: 220445-20-5
Inhibitors
VCID: VC0004633
Molecular Formula: C18H17Cl3N4
Molecular Weight: 322.8 g/mol
CAS No. | 220445-20-5 |
---|---|
Product Name | Benzenamine, 4-(8-chloro-2-methyl-11H-imidazo(1,2-C)(2,3)benzodiazepin-6-yl)- |
Molecular Formula | C18H17Cl3N4 |
Molecular Weight | 322.8 g/mol |
IUPAC Name | 4-(8-chloro-2-methyl-11H-imidazo[1,2-c][2,3]benzodiazepin-6-yl)aniline |
Standard InChI | InChI=1S/C18H15ClN4/c1-11-10-23-17(21-11)8-13-2-5-14(19)9-16(13)18(22-23)12-3-6-15(20)7-4-12/h2-7,9-10H,8,20H2,1H3 |
Standard InChIKey | HUNSEMNKAFDVDI-UHFFFAOYSA-N |
SMILES | CC1=CN2C(=N1)CC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=C(C=C4)N |
Canonical SMILES | CC1=CN2C(=N1)CC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=C(C=C4)N |
Synonyms | 4-(8-chloro-2-methyl-11H-benzo[e]imidazo[1,2-b][1,2]diazepin-6-yl)aniline dihydrochloride |
PubChem Compound | 9927197 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume